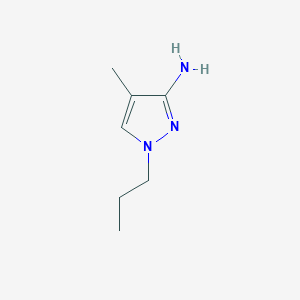

4-methyl-1-propyl-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring is a versatile building block in the synthesis of a wide array of organic compounds. nih.gov Its aromatic nature, coupled with the presence of two nitrogen atoms, imparts a unique reactivity profile, allowing for diverse functionalization. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which has led to their incorporation into numerous pharmaceutical agents. mdpi.com The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent use as a pharmacophore.

Overview of Aminopyrazoles and their Research Context

Aminopyrazoles, which feature an amino group attached to the pyrazole core, are a particularly important subclass of pyrazole derivatives. The amino group can be located at the 3, 4, or 5-position of the pyrazole ring, and its position significantly influences the compound's chemical and physical properties. These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic systems, including fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant interest in drug discovery. arkat-usa.org The reactivity of aminopyrazoles is characterized by the nucleophilicity of both the exocyclic amino group and the ring nitrogen atoms, making them versatile synthons in organic synthesis. chim.it

Structural Specificity of 4-Methyl-1-propyl-1H-pyrazol-3-amine within the Pyrazole Family

This compound is a specific isomer within the aminopyrazole family, with distinct structural features that dictate its properties and potential applications. The key structural characteristics are:

A pyrazole core: Providing the fundamental aromatic heterocyclic structure.

A 3-amino group: This exocyclic amino group is a key functional group that influences the molecule's basicity and nucleophilicity.

A 1-propyl group: The presence of a propyl group on one of the ring nitrogen atoms makes this a tertiary amine at that position and influences the molecule's lipophilicity and steric properties.

A 4-methyl group: This methyl group at the 4-position of the pyrazole ring provides steric bulk and can influence the electronic properties of the ring.

The specific arrangement of these substituents—the N-propyl group, the 3-amino group, and the 4-methyl group—differentiates this molecule from other aminopyrazole isomers and dictates its unique chemical behavior.

Historical Context and Evolution of Research on Pyrazole Derivatives

The study of pyrazole chemistry dates back to the late 19th century. mdpi.com Since then, the field has evolved significantly, with the development of numerous synthetic methods for the preparation of a vast array of pyrazole derivatives. The discovery of the biological activities of pyrazole-containing compounds has been a major driving force for research in this area. mdpi.com The development of modern analytical techniques has allowed for a deeper understanding of the structure, reactivity, and properties of these molecules, further fueling their exploration in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-5-6(2)7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBTUIOSVXIUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1 Propyl 1h Pyrazol 3 Amine and Analogues

Strategies for Pyrazole (B372694) Ring Construction

The foundational pyrazole ring can be constructed through several robust synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine (B178648) derivative. mdpi.commdpi.com This approach is valued for its simplicity and the ready availability of starting materials. The reaction between a β-keto ester like ethyl acetoacetate (B1235776) and a substituted hydrazine, such as propylhydrazine, proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the pyrazole core. mdpi.com

A significant challenge in this method, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the control of regioselectivity, which can lead to a mixture of isomers. mdpi.com However, modern advancements, such as the use of nano-ZnO catalysts or Lewis acids, have been shown to improve yields and, in some cases, regioselectivity. mdpi.comnih.gov

| 1,3-Dielectrophile | Hydrazine Derivative | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Diketone | Hydrazine Hydrate (B1144303) | Acid/Base Catalysis | Polysubstituted Pyrazole | mdpi.com |

| Ethyl Acetoacetate | Phenylhydrazine (B124118) | Nano-ZnO Catalyst | 1,3,5-Substituted Pyrazole | mdpi.com |

| In situ generated 1,3-Diketones | Hydrazine | LiHMDS, then hydrazine addition | Substituted Pyrazoles | nih.gov |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org

A common three-component strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. nih.govbeilstein-journals.org This approach often utilizes a Lewis acid catalyst to facilitate the condensation and cyclization steps. nih.gov Four-component reactions, for instance by incorporating malononitrile, can lead to the synthesis of more complex, fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org These MCRs benefit from mild reaction conditions and the ability to create diverse libraries of pyrazole-containing compounds efficiently. tandfonline.com

| Number of Components | Typical Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ or Zn(OTf)₂ | Persubstituted Pyrazoles | nih.govbeilstein-journals.org |

| Three | Malononitrile, Aldehyde, Hydrazine | Brønsted Base | 5-Aminopyrazoles | beilstein-journals.org |

| Four | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine, Aqueous Medium | Pyrano[2,3-c]pyrazoles | nih.gov |

An alternative pathway to pyrazoles involves the transformation of other heterocyclic systems, with the rearrangement of isoxazoles being a notable example. This strategy typically involves a ring-opening of the isoxazole (B147169) to generate a key intermediate, which then undergoes recyclization to form the more thermodynamically stable pyrazole ring.

The process can be initiated by the deprotonation of an isoxazole with a base, which generates a ketonitrile intermediate. organic-chemistry.org Subsequent treatment with hydrazine and an acid catalyst prompts the cyclization to form an aminopyrazole. organic-chemistry.org This two-step, one-pot procedure provides a regioselective route to aminopyrazoles that can be difficult to access through direct condensation methods. Additionally, transition-metal catalysis, for example using a Ni(0) complex, can directly facilitate the transformation of isoxazoles into pyrazoles. organic-chemistry.org In some cases, the reaction cascade can be initiated by the attack of hydrazine at the C5 position of the isoxazole ring, leading to ring opening and subsequent recyclization to yield the pyrazole and hydroxylamine (B1172632) as a byproduct. reddit.com

Targeted Synthesis of 4-Methyl-1-propyl-1H-pyrazol-3-amine and Related Aminopyrazoles

The synthesis of the specific target molecule, this compound, can be approached either by building the substituted ring from acyclic precursors or by functionalizing a pre-formed pyrazole core.

A direct synthesis of this compound could theoretically start from a precursor such as 1-propyl-1H-pyrazol-3-amine. This would require the selective introduction of a methyl group at the C4 position of the pyrazole ring. Direct C-H methylation of heterocycles is a challenging but rapidly advancing field. rsc.org

Strategies often rely on transition-metal-catalyzed C-H activation. For example, palladium-catalyzed ortho-methylation of arenes bearing a pyrazole directing group has been achieved using methyl boronic acid or trimethylboroxine. rsc.org While this demonstrates the feasibility of pyrazole C-H methylation, applying it selectively to the C4 position of a 3-aminopyrazole (B16455) without a specific directing group would require significant methodological development. The amine group itself could potentially direct a catalyst, but competition from N-methylation could complicate the reaction. Therefore, while conceptually straightforward, a precursor-based C-H methylation approach for this specific target remains a synthetic challenge.

A more established and versatile route to substituted aminopyrazoles involves a functionalization/substitution sequence on the pyrazole ring. This typically involves an initial electrophilic substitution, such as bromination, followed by a substitution reaction to install the desired amino group.

Bromination: The pyrazole ring is relatively aromatic and can undergo electrophilic substitution reactions like halogenation. google.com The C4 position is often the most reactive site for such substitutions. Direct bromination of pyrazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). For instance, 3-aryl-1H-pyrazol-5-amines have been successfully brominated at the C4 position using NBS in various solvents. beilstein-archives.org A patent describes the bromination of ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate at the 4-position using bromine, demonstrating the feasibility of this reaction on a similarly substituted pyrazole core. google.com This creates a 4-bromo-pyrazole intermediate, a key building block for further functionalization.

Amination: The bromo group at the C4 position can then be replaced with an amino group. While direct nucleophilic aromatic substitution on the electron-rich pyrazole ring is difficult, transition-metal-catalyzed cross-coupling reactions provide an efficient solution. Palladium- and copper-catalyzed amination reactions (Buchwald-Hartwig amination) are well-established methods for forming C-N bonds. A patent for the synthesis of a sildenafil (B151) intermediate describes the reaction of 4-bromo-1-methyl-3-n-propylpyrazole-5-ethyl carboxylate with ammonia (B1221849) in the presence of a base to yield the corresponding 4-amino derivative. google.com This demonstrates a direct analogy for converting a 4-bromo-1-propyl-pyrazole into a 4-amino-1-propyl-pyrazole, which would be a key step in synthesizing analogues of the target compound.

This two-step sequence (bromination followed by amination) represents a reliable and adaptable strategy for accessing 4-amino pyrazole derivatives with various substitution patterns.

Reductive Amination Reactions

Reductive amination serves as a crucial method for the synthesis of amines and is applicable to the formation of N-substituted aminopyrazoles. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of analogues of this compound, this can involve the reaction of a pyrazole-containing aldehyde or ketone with an appropriate amine in the presence of a reducing agent. ineosopen.org

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for iminium ions over ketones or aldehydes. masterorganicchemistry.comharvard.edu Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed. masterorganicchemistry.com The reaction is versatile, allowing for the introduction of a wide array of substituents onto the amino group. For instance, the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various primary and secondary amines has been successfully demonstrated, showcasing the broad applicability of this method. ineosopen.org

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through a solvent-free condensation followed by reduction. researchgate.netmdpi.com This approach highlights the operational simplicity and efficiency of reductive amination, as it circumvents the need to isolate the intermediate imine. mdpi.com

Derivatization Strategies for this compound and Related Aminopyrazoles

The aminopyrazole scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Regioselective Functionalization of Amino Group

The functionalization of aminopyrazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic nitrogen atoms of the pyrazole ring. mdpi.com Achieving regioselectivity is therefore a key challenge. The outcome of N-functionalization reactions is influenced by several factors, including the substitution pattern of the pyrazole ring, the nature of the electrophile, and the reaction conditions. chim.it

In the case of 3-aminopyrazoles, the major electron density is located at the exocyclic amino group, making it a prime site for electrophilic attack. mdpi.com However, reactions can also occur at the N1 and N2 positions of the pyrazole ring. mdpi.com For instance, the Ullmann condensation of 3-aminopyrazoles with aryl iodides under copper(I) catalysis has been shown to result in regioselective N-1 arylation. chim.it In contrast, other conditions might favor functionalization of the exocyclic amino group. Careful selection of protecting groups and reaction conditions is crucial to direct the functionalization to the desired nitrogen atom.

Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been effectively applied to halogenated aminopyrazoles to introduce aryl, heteroaryl, and styryl groups. thieme-connect.comresearchgate.netacs.org This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrazole with a boronic acid or its ester. acs.orgacs.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the halogen on the pyrazole ring. Studies have shown that bromo and chloro derivatives of aminopyrazoles are often superior substrates compared to their iodo counterparts, as they exhibit a reduced tendency for dehalogenation, an undesired side reaction. researchgate.netacs.org The choice of catalyst and ligands is also critical. For example, the use of XPhos Pd G2 as a pre-catalyst has been found to be effective for the coupling of unprotected aminopyrazoles. thieme-connect.com

Below is a table summarizing the yields of Suzuki-Miyaura coupling reactions for different halogenated aminopyrazoles with various boronic acids. acs.org

| Halogenated Pyrazole | Boronic Acid | Product | Yield (%) |

| 7a (Br) | p-tolylboronic acid | 8a | 80 |

| 7i (Cl) | p-tolylboronic acid | 8a | 78 |

| 7i (Cl) | 4-hydroxyphenylboronic acid | 8u | 77 |

| 7i (Cl) | 4-aminophenylboronic acid | 8v | 85 |

Formation of Condensed Heterocyclic Systems (e.g., pyrazolo[4,3-d]pyrimidinones)

Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines, which are of significant interest in medicinal chemistry. ekb.egrsc.orgnih.gov The synthesis of these bicyclic structures often involves the reaction of an aminopyrazole with a suitable precursor to form the fused pyrimidine (B1678525) ring.

For instance, new pyrazolo[4,3-d]pyrimidine derivatives have been synthesized starting from a substituted aminopyrazole. The synthetic sequence can involve acylation of the amino group, followed by cyclization to form the pyrimidinone ring. Subsequent modifications, such as chlorination and nucleophilic substitution, can be used to introduce further diversity. nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. thieme-connect.com Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes, are increasingly being applied to the synthesis of pyrazoles. nih.gov

Catalyst-Free Methods

Catalyst-free reactions offer significant advantages in terms of cost, safety, and environmental impact by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net Several catalyst-free methods for the synthesis of the pyrazole core have been reported.

One such approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can be achieved by simple heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org Another notable green method is the on-water synthesis of 5-aminopyrazole-4-carbonitriles from the reaction of arylidene malononitriles and hydrazines. tandfonline.com Performing the reaction in water not only avoids the use of organic solvents but can also lead to higher yields, with the product often precipitating directly from the reaction mixture. tandfonline.com

The following table presents data on the synthesis of 5-aminopyrazole-4-carbonitriles in different solvent systems, highlighting the superiority of water as a green solvent. tandfonline.com

| Entry | Solvent | Yield (%) |

| 1 | Ethanol | 45 |

| 2 | Ethanol/Water (1:1) | 70 |

| 3 | Ethanol/Water (1:3) | 85 |

| 4 | Water | 92 |

Furthermore, ultrasound irradiation has been utilized to promote the synthesis of highly substituted pyrazoles in green solvents like polyethylene (B3416737) glycol (PEG-400) and water, again without the need for a catalyst. researchgate.net These methods exemplify the ongoing efforts to develop more sustainable synthetic routes to pyrazole-containing compounds.

Solvent-Free Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and operational costs associated with traditional solvent-based methods. tandfonline.com The synthesis of pyrazole derivatives under solvent-free conditions often involves the reaction of suitable precursors, such as 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives, either by grinding the reactants together or by heating them in the absence of a solvent. researchgate.net

One common approach involves the multicomponent reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jetir.org This method, often catalyzed by an ionic liquid like N-methyl-2-pyrrolidone tosylate (NMPyTs), can proceed via grinding at room temperature, offering advantages such as operational simplicity, high yields, and a clean reaction profile. jetir.org For instance, a model reaction performed without a solvent using a catalytic amount of NMPyTs resulted in a 95% yield in just 7-15 minutes, which is significantly more efficient than reactions carried out in solvents like ethanol, which gave a 90% yield in 25 minutes. jetir.org

Another solvent-free method for synthesizing pyrazole systems utilizes tetrabutylammonium (B224687) bromide (TBAB) as a commercially available and recoverable organic ionic salt catalyst at room temperature. tandfonline.com This approach has been shown to produce highly functionalized pyrazoles in good yields (75–86%) and in shorter reaction times compared to solvent-based syntheses. tandfonline.com For example, a reaction that took 72 hours in acetone (B3395972) to achieve a 75% yield could be completed in a much shorter time with good yield under solvent-free conditions with TBAB. tandfonline.com

These solvent-free protocols are not only environmentally friendly but also offer economic benefits by eliminating the need for solvent purchase, purification, and disposal. tandfonline.comjetir.org

Table 1: Comparison of Solvent-Free vs. Solvent-Based Synthesis of Pyrazole Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grinding | NMPyTs | None | 7-15 min | 95 | jetir.org |

| Stirring | None | EtOH | 25 min | 90 | jetir.org |

| Stirring | None | CH2Cl2 | 35 min | 85 | jetir.org |

| Stirring | TBAB | None | Shorter Time | Good | tandfonline.com |

| Stirring | None | Acetone | 72 h | 75 | tandfonline.com |

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved product purity. eurekaselect.com These non-traditional energy sources can accelerate reactions by efficiently transferring energy directly to the reacting molecules. dergipark.org.tr

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully employed for the preparation of a variety of pyrazole derivatives. rsc.org For instance, 1-aryl-1H-pyrazole-5-amines can be synthesized by reacting 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone with an aryl hydrazine in 1 M HCl. nih.gov The mixture is heated in a microwave reactor at 150 °C for 10-15 minutes, resulting in yields typically ranging from 70-90%. nih.gov This method is notable for its efficiency and the use of water as a solvent, further enhancing its green credentials. nih.gov

In another example, the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is effectively carried out under controlled microwave irradiation. nih.gov This one-pot method demonstrates high selectivity and generality. nih.gov Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in high yields (92–99%) through a one-pot, four-component reaction under microwave irradiation at 120 °C for 15 minutes in the absence of a solvent. rsc.org

Ultrasound-Assisted Synthesis:

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates. eurekaselect.com

The synthesis of thiazole (B1198619) derivatives, which share structural similarities with pyrazoles, has been demonstrated using ultrasonic irradiation in the presence of a biocatalyst, resulting in high yields and short reaction times. acs.org This methodology highlights the potential of ultrasound in promoting efficient and environmentally friendly syntheses. acs.org For the synthesis of pyrazolone (B3327878) derivatives, ultrasound has been shown to be a superior alternative to conventional methods. researchgate.net For example, the reaction of diazo compounds with hydrazine hydrate or phenylhydrazine under ultrasound irradiation for 30 minutes produced pyrazolone derivatives in high yields without the need for recrystallization. researchgate.net

Table 2: Examples of Microwave and Ultrasound Assisted Synthesis of Pyrazole Analogues

| Technique | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave | 3-Aminocrotononitrile, Aryl hydrazine | 150 °C, 10-15 min, 1 M HCl | 70-90 | nih.gov |

| Microwave | 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | One-pot | High | nih.gov |

| Microwave | Aryl hydrazine, β-ketoesters, Aromatic aldehyde, Malononitrile | 120 °C, 15 min, Solvent-free | 92-99 | rsc.org |

| Ultrasound | Diazo compounds, Hydrazine hydrate/Phenylhydrazine | 30 min | High | researchgate.net |

Use of Magnetized Distilled Water

A novel and eco-friendly approach to organic synthesis involves the use of magnetized distilled water (MDW) as a solvent. scielo.org.za This method has been successfully applied to the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives. scielo.org.zaresearchgate.net The preparation of MDW involves placing distilled water in a magnetic field for a specific duration, which is believed to alter its properties and enhance its performance as a reaction medium. scielo.org.zaresearchgate.net

In a study on the synthesis of chromeno[2,3-c]pyrazoles, a multicomponent reaction involving ethyl acetoacetate, hydrazine, an aldehyde, and a 1,3-diketone was carried out in MDW at 80 °C. scielo.org.za This catalyst-free process yielded the desired products in high yields (85-95%) within 75-120 minutes. scielo.org.za The efficiency of MDW was found to be superior to that of other solvents like H₂O, MeOH, and EtOH, which gave significantly lower yields under the same conditions. scielo.org.za

The plausible mechanism suggests that MDW facilitates the formation of key intermediates, such as the enolate of the pyrazolone, which is crucial for the subsequent reaction steps. scielo.org.za This green methodology offers several advantages, including being environmentally friendly, cost-effective, and having a simplified workup procedure. scielo.org.za The absence of a catalyst minimizes waste and potential side reactions. scielo.org.za

Table 3: Effect of Solvent on the Catalyst-Free Synthesis of Chromeno[2,3-c]pyrazole 5a

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O | 80 | 4 | 40 | scielo.org.za |

| EtOH | 80 | 4 | 35 | scielo.org.za |

| MeOH | 80 | 4 | 30 | scielo.org.za |

| Magnetized H₂O | 80 | 2 | 92 | scielo.org.za |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1 Propyl 1h Pyrazol 3 Amine

General Reactivity of Pyrazole (B372694) Derivatives

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, characterized by a susceptibility to electrophilic attack at the C4 position and a general resistance to oxidation and reduction. pharmaguideline.comglobalresearchonline.net The presence of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) provides sites for both proton donation and acceptance, influencing the ring's reactivity based on the reaction medium. researchgate.netnih.gov

Electrophilic Aromatic Substitution (e.g., halogenation, nitration, sulfonation)

Due to its pronounced aromatic character and π-electron excess, the pyrazole ring readily undergoes electrophilic aromatic substitution, with the reaction preferentially occurring at the electron-rich C4 position. researchgate.netscribd.commdpi.comrrbdavc.orgimperial.ac.uknih.gov The C3 and C5 positions are deactivated towards electrophilic attack due to their proximity to the electronegative nitrogen atoms. researchgate.net However, in the case of 4-methyl-1-propyl-1H-pyrazol-3-amine, the C4 position is substituted with a methyl group, thus blocking the typical site of electrophilic substitution. Reactions would require more forcing conditions and could potentially lead to substitution at other positions, though this is less common.

Halogenation: The halogenation of pyrazoles primarily yields 4-halopyrazoles. globalresearchonline.netresearchgate.net This can be achieved under mild, metal-free conditions using reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.netacs.orgbeilstein-archives.org For instance, reacting pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water provides 4-halopyrazoles in excellent yields without the need for a catalyst. researchgate.net If the C4 position is already occupied, halogenation may occur at other positions, but this often requires stronger reaction conditions. researchgate.net

Nitration: Nitration of the pyrazole ring is typically accomplished using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. scribd.comcdnsciencepub.com This reaction selectively produces 4-nitropyrazole. globalresearchonline.netscribd.com The reaction of N-nitropyrazole in sulfuric acid at room temperature can also be used to synthesize 4-nitropyrazole through rearrangement. nih.gov In some cases, nitration can first occur at the N1 position, followed by an acid-catalyzed rearrangement to the C4 position. globalresearchonline.netnih.gov

Sulfonation: The sulfonation of pyrazole is achieved by reacting it with fuming sulfuric acid (oleum), which introduces a sulfonic acid group at the C4 position to yield pyrazole-4-sulfonic acid. globalresearchonline.netscribd.comrsc.org Chlorosulfonic acid in chloroform (B151607) has also been used to achieve C4-sulfonation on 1-phenylpyrazole. rsc.org

| Reaction | Typical Reagents | Position of Substitution | Product |

|---|---|---|---|

| Halogenation | N-halosuccinimides (NCS, NBS) | C4 | 4-Halopyrazole |

| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | C4 | Pyrazole-4-sulfonic acid |

Oxidation and Reduction Reactions

Oxidation: The pyrazole ring is generally very stable and resistant to oxidizing agents. pharmaguideline.comglobalresearchonline.net While the ring itself is not easily oxidized, alkyl side chains attached to the carbon atoms of the ring can be oxidized to the corresponding carboxylic acids using reagents like alkaline potassium permanganate (B83412) (KMnO₄). globalresearchonline.net Enzymatic oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P-450 has been observed in biological systems. nih.govnih.gov

Reduction: Unsubstituted pyrazole is also highly resistant to reduction under both catalytic and chemical conditions. pharmaguideline.com While the parent ring is difficult to reduce, certain derivatives can be. For example, N-phenyl derivatives may be reduced to the corresponding pyrazoline using sodium and ethanol. globalresearchonline.net Catalytic hydrogenation can, under certain conditions, reduce the pyrazole ring first to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net

Nucleophilic and Electrophilic Substitution

The pyrazole ring's reactivity towards nucleophiles and electrophiles is dictated by the electron distribution within the ring. The C4 position is nucleophilic, while the C3 and C5 positions are considered electrophilic. researchgate.netnih.gov

Nucleophilic Substitution: As an electron-rich aromatic system, the pyrazole ring is generally not reactive towards nucleophiles. tandfonline.com Nucleophilic aromatic substitution (SNAr) is rare and typically requires the presence of strong electron-withdrawing groups, such as a formyl or nitro group, to activate the ring for attack. tandfonline.com When such activation is present, nucleophilic attacks are favored at the C3 and C5 positions. researchgate.netnih.govmdpi.comnih.gov For this compound, the 3-amino group itself is a nucleophilic center and can participate in reactions.

Electrophilic Substitution on Nitrogen: Besides the electrophilic substitution on the ring carbon (C4), the nitrogen atoms can also react with electrophiles. The pyridine-like N2 atom is basic and can be protonated or react with electrophiles. pharmaguideline.comrrbdavc.org In N-unsubstituted pyrazoles, the pyrrole-like N1 atom can be easily deprotonated by a base, and the resulting pyrazole anion is highly reactive towards electrophiles, allowing for straightforward N-alkylation or N-acylation. pharmaguideline.comglobalresearchonline.net In this compound, the N1 position is already occupied by a propyl group, precluding this type of reaction at that site.

Reaction Mechanisms Governing Pyrazole Functionalization

The synthesis and functionalization of pyrazoles are governed by a variety of reaction mechanisms that depend on the specific substrates and conditions employed. These range from multi-step condensation pathways involving distinct intermediates to concerted cycloaddition reactions.

Role of Intermediates in Pyrazole Formation Pathways

The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This process proceeds through several key intermediates. The reaction typically initiates with the formation of a hydrazone or enamine intermediate. beilstein-journals.org This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

In syntheses starting from α,β-unsaturated ketones and hydrazines, pyrazoline intermediates are formed first. mdpi.com These pyrazolines must then undergo an oxidation step to generate the final aromatic pyrazole product. mdpi.comorganic-chemistry.org Other synthetic routes have identified different crucial intermediates; for example, some syntheses of trifluoromethyl-pyrazoles involve the formation of a hemiaminal intermediate. mdpi.com In certain transition-metal-catalyzed syntheses, organometallic intermediates such as diazatitana-cyclohexadiene complexes have been identified as part of the reaction pathway leading to pyrazole derivatives. mdpi.com

| Synthesis Method | Key Intermediate(s) | Description |

|---|---|---|

| Knorr Synthesis (1,3-dicarbonyl + hydrazine) | Hydrazone, Enamine | Initial condensation product that undergoes intramolecular cyclization. |

| From α,β-Unsaturated Ketones | Pyrazoline | A non-aromatic heterocyclic intermediate that is subsequently oxidized. |

| From (Hetero)arenes and Carboxylic Acids | β-Diketone | In situ formation of a diketone which then undergoes heterocyclization. mdpi.com |

| Titanium-catalyzed Synthesis | Diazatitana-cyclohexadiene | An organometallic intermediate in specific catalyzed reactions. mdpi.com |

Concerted Mechanisms in Amine-Involving Reactions

Concerted reactions, where bond breaking and bond formation occur in a single step through a cyclic transition state, are also relevant in pyrazole chemistry, particularly in their synthesis via cycloaddition reactions. The 1,3-dipolar cycloaddition between an alkyne and a nitrile imine is a well-established method for producing pyrazoles through a concerted mechanism. rrbdavc.org

Tautomerism in Aminopyrazoles

Tautomerism is a fundamental concept in the study of pyrazole chemistry, referring to the isomerization involving the migration of a proton. In aminopyrazoles, including this compound, two primary forms of tautomerism are of significant interest: annular prototropic tautomerism and side-chain tautomerism. These phenomena influence the compound's structure, stability, and reactivity.

Annular Prototropic Tautomerism

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms within the pyrazole ring. numberanalytics.com This type of tautomerism is a key feature of N-unsubstituted pyrazoles and significantly affects their chemical behavior. researchgate.net The position of the proton can alter the electronic distribution and hydrogen-bonding capabilities of the molecule. nih.gov

For a generic 3(5)-substituted pyrazole, the equilibrium between two tautomeric forms can be observed. The stability of these tautomers is influenced by the nature of the substituents on the pyrazole ring. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of different tautomers. For instance, in 3(5)-aminopyrazoles, the 3-aminopyrazole (B16455) tautomer is generally predicted to be more stable than the 5-aminopyrazole tautomer. researchgate.netresearchgate.net

The tautomeric equilibrium is also sensitive to the surrounding environment, including the solvent and the physical state (solution or solid). researchgate.netfu-berlin.de In the solid state, crystal packing forces and intermolecular hydrogen bonding can favor a single tautomer. researchgate.net For example, X-ray crystallography studies on various 4-substituted 3(5)-aminopyrazoles have shown that they often exist as the 3-amino tautomer in the solid state. researchgate.net In solution, the equilibrium can be influenced by the polarity of the solvent. A rare case of slow annular prototropic tautomerism on the NMR timescale has been observed in DMSO-d6 for some aminopyrazoles, allowing for the detection of distinct signals for each tautomer. researchgate.net

The presence of different substituents can shift the equilibrium. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize one tautomer over the other. researchgate.net For instance, in 4-cyano and 4-thiocyanato derivatives of aminopyrazoles, the 5-amino tautomer is preferred, whereas a 4-methoxy group favors the 3-amino tautomer. researchgate.net

Table 1: Factors Influencing Annular Tautomeric Equilibrium in Aminopyrazoles

| Factor | Influence on Tautomeric Equilibrium |

|---|---|

| Substituent Effects | Electron-donating groups generally favor the 3-amino tautomer, while electron-withdrawing groups can favor the 5-amino tautomer. researchgate.netresearchgate.net |

| Solvent Polarity | The relative stability of the more polar 5-amino tautomer can increase in more polar solvents like DMSO. researchgate.net |

| Physical State | In the solid state, intermolecular interactions often lead to the prevalence of a single tautomer, typically the 3-amino form. researchgate.netresearchgate.net |

| Hydrogen Bonding | Inter- and intramolecular hydrogen bonds play a crucial role in stabilizing specific tautomeric forms. nih.gov |

Advanced Structural Characterization Techniques for 4 Methyl 1 Propyl 1h Pyrazol 3 Amine

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS, UPLC)

The assessment of purity and the quantitative analysis of 4-methyl-1-propyl-1H-pyrazol-3-amine are critical aspects of its characterization, ensuring its suitability for various applications. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and specificity, making them indispensable for separating the target compound from impurities, degradation products, and reaction byproducts.

The development of a robust chromatographic method for this compound would typically involve a systematic optimization of several key parameters. This includes the selection of an appropriate stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. Given the chemical nature of the compound, a reversed-phase HPLC method is a common starting point. In this mode, a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention of this compound on the column can be modulated by adjusting the ratio of the organic modifier to water in the mobile phase. An isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simple separations. However, for more complex mixtures containing impurities with a wide range of polarities, a gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve optimal separation and peak shape.

High-Performance Liquid Chromatography (HPLC)

For the routine analysis and purity assessment of this compound, a reversed-phase HPLC method with UV detection is a practical and efficient choice. The pyrazole (B372694) ring system and the amine functional group are expected to have a UV chromophore, allowing for sensitive detection at an appropriate wavelength, typically determined by acquiring a UV spectrum of the compound. A well-developed HPLC method can provide crucial information on the percentage purity of the compound and can be used to monitor the progress of its synthesis and purification.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below. This method is based on common practices for the analysis of similar N-alkylated aminopyrazole derivatives.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more definitive identification of this compound and the characterization of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is an invaluable tool. LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. This technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a highly specific identifier.

In an LC-MS analysis of this compound, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing clear molecular weight information. The mass spectrometer can then be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific ions of interest, offering enhanced sensitivity.

The following table outlines a representative LC-MS method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| LC System | Agilent 1260 Infinity II or equivalent |

| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 154.1237 |

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-high-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, lead to much sharper and narrower peaks. This enhanced resolving power is particularly advantageous for the analysis of complex samples containing closely related impurities or for high-throughput screening applications.

The principles of method development for UPLC are similar to those for HPLC, but the operational parameters are adapted to the capabilities of the UPLC system. The shorter analysis times achieved with UPLC can significantly increase sample throughput, which is beneficial in a research and development or quality control environment.

An illustrative UPLC method for the rapid purity analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and/or MS |

| Expected Retention Time | ~1.8 min |

Disclaimer: The chromatographic conditions and expected retention times presented in the tables are illustrative and based on the analysis of structurally similar compounds. Actual experimental results for this compound may vary and would require specific method development and validation.

Computational Chemistry Applications in 4 Methyl 1 Propyl 1h Pyrazol 3 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to predict molecular properties based on the principles of quantum mechanics. For pyrazole (B372694) derivatives, these calculations are instrumental in understanding their stability, reactivity, and spectroscopic profiles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. In the study of pyrazole compounds, DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and predict various properties. tandfonline.comresearchgate.net For 4-methyl-1-propyl-1H-pyrazol-3-amine, DFT calculations would typically be performed with a basis set like 6-311+G(d,p) to obtain reliable geometric parameters, such as bond lengths and angles. tandfonline.com These calculations are also crucial for determining the molecule's frontier molecular orbitals (HOMO and LUMO), which provide insights into its chemical reactivity and electronic transitions. researchgate.net

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still a valuable tool, particularly as a starting point for more advanced calculations. mdpi.com In the context of pyrazole research, HF methods can be used for initial geometry optimizations and to obtain a qualitative understanding of the electronic structure. nih.gov Comparing HF and DFT results can also offer insights into the importance of electron correlation for specific molecular properties of this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their spectroscopic features in detail.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net This method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of molecules like this compound. nih.govresearchgate.net The accuracy of these predictions is dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering factors such as intermolecular interactions and conformational dynamics in solution. nih.gov

Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Substituted Pyrazole Derivative This table is illustrative and based on general findings for pyrazole derivatives, not specific data for this compound.

| Proton | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-5 | 5.50 | 5.45 |

| CH₃ | 2.20 | 2.18 |

| N-H | 4.80 | Varies (solvent dependent) |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations, typically performed at the same level of theory as geometry optimization (e.g., DFT/B3LYP), can predict these vibrational frequencies. A Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This detailed assignment is invaluable for interpreting experimental IR and Raman spectra of compounds like this compound.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Pyrazole Derivative This table is illustrative and based on general findings for pyrazole derivatives, not specific data for this compound.

| Wavenumber (cm⁻¹) | Assignment (PED) |

|---|---|

| 3450 | N-H stretching |

| 3050 | C-H aromatic stretching |

| 2980 | C-H aliphatic stretching |

| 1620 | C=N stretching |

| 1550 | Ring stretching |

| 1450 | CH₂ scissoring |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λ_max) and provide insights into the nature of these transitions (e.g., π → π* or n → π*). researchgate.net For this compound, TD-DFT calculations could elucidate its photophysical properties and help in the interpretation of its experimental UV-Vis spectrum.

Analysis of Molecular Interactions and Electronic Structure

A thorough understanding of the intramolecular and intermolecular interactions of this compound is crucial for predicting its chemical behavior. Computational analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, are instrumental in elucidating these characteristics.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different orbitals. journalofnastech.com This analysis provides a picture of the bonding and antibonding interactions, charge transfer, and delocalization of electrons within the molecule. For this compound, NBO analysis can reveal the stability imparted by hyperconjugative interactions between occupied and unoccupied orbitals. The stabilization energy, E(2), associated with these interactions is a key parameter obtained from NBO analysis. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Illustrative NBO Analysis Data for a Pyrazole Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(2) | σ(C(3)-C(4)) | 5.2 | Lone Pair -> Antibonding |

| σ(C(5)-H(12)) | σ(N(1)-C(5)) | 3.8 | Sigma -> Antibonding |

| σ(C(4)-C(6)) | σ*(C(3)-N(2)) | 2.1 | Sigma -> Antibonding |

Note: This table is illustrative and based on typical findings for pyrazole derivatives. The values are not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govthaiscience.info The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the propyl chain would exhibit positive potential.

Conformational Analysis and Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. Computational methods can be used to rotate the molecule around its single bonds and calculate the potential energy of each resulting conformer. The conformer with the lowest energy is the most stable and, therefore, the most likely to be biologically active. These studies are crucial for understanding how the molecule might fit into the binding site of a biological target.

In Silico Molecular Docking Studies (focused on theoretical binding prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemmethod.com In drug discovery, this is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme. researchgate.net The process involves placing the ligand in various orientations and conformations within the binding site and calculating a "docking score" that estimates the binding affinity. chemmethod.com A lower docking score generally indicates a more favorable binding interaction. nih.govchemmethod.com These in silico studies can help to identify potential biological targets for this compound and guide the design of more potent analogs.

Illustrative Molecular Docking Results for a Pyrazole Derivative against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazole Derivative 1 | -8.5 | LYS745, GLU762, ASP810 |

| Pyrazole Derivative 2 | -9.2 | LYS745, THR790, MET793 |

| Reference Inhibitor | -10.1 | LYS745, CYS797, ASP810 |

Note: This table is illustrative and based on typical findings for pyrazole derivatives. The values and residues are not specific to this compound.

Medicinal Chemistry and in Vitro Biological Target Exploration of 4 Methyl 1 Propyl 1h Pyrazol 3 Amine Derivatives

Role of Pyrazole (B372694) Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have positioned it as a valuable framework for the design of a myriad of biologically active molecules.

Pyrazole as a Privileged Structure and Lead Compound

The pyrazole motif is widely recognized as a "privileged structure" in drug discovery. This designation is attributed to its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities. The metabolic stability of the pyrazole ring further enhances its appeal as a core component in drug candidates. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its therapeutic potential. The versatility of the pyrazole scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired efficacy and selectivity.

Aminopyrazoles as Versatile Frameworks for Ligand Design

The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, significantly enhances its utility as a versatile framework for ligand design. The amino group can act as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This functionalization provides a critical anchor point for building more complex molecular architectures and exploring structure-activity relationships (SAR). Aminopyrazoles have been successfully employed in the design of inhibitors for a variety of enzymes, including kinases, and modulators for different receptors, demonstrating their broad applicability in medicinal chemistry.

In Vitro Biological Activities of Pyrazole Derivatives

Derivatives of the pyrazole scaffold have demonstrated a remarkable breadth of in vitro biological activities, targeting a range of enzymes, receptors, and microbial pathogens. This section will explore some of the key in vitro biological activities of pyrazole derivatives, with a focus on those structurally related to 4-methyl-1-propyl-1H-pyrazol-3-amine.

Enzyme Inhibition (e.g., Kinases, Phosphodiesterase 10A (PDE10A), Chorismate Mutase)

The ability of pyrazole derivatives to inhibit the activity of various enzymes is a well-documented phenomenon. Their structural features allow for precise interactions with the active sites of these biological catalysts.

Kinase Inhibition: A significant area of research has focused on pyrazole derivatives as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been identified as a privileged scaffold for the development of potent kinase inhibitors. Modifications to this core structure have led to the discovery of selective inhibitors for various kinases.

| Compound/Derivative Class | Target Kinase | IC50 (nM) |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 |

| Pyrazolo[3,4-g]isoquinoline 3a | CLK1 | 101 |

| Pyrazolo[3,4-g]isoquinoline 3a | Haspin | 167 |

| Pyrazolo[3,4-g]isoquinoline 3c/3d | CLK1/CDK9/GSK3 | 218 - 363 |

Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is a key enzyme in the brain, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders. Novel tricyclic pyrazole derivatives have been designed and synthesized, demonstrating high affinity for the PDE10A enzyme.

| Compound | Target Enzyme | IC50 (nM) |

| Pyrazolo[5,1-f] nih.govresearchgate.netnaphthyridine 43 | PDE10A | 40 |

| Pyrazolo[5,1-a] researchgate.netnih.govnaphthyridine 66 | PDE10A | 40 |

| Pyrazolo[5,1-f] nih.govresearchgate.netnaphthyridine 59 | PDE10A | 42 |

| Pyrazolo[5,1-a] nih.govnih.govnaphthyridine 42 | PDE10A | 55 |

Chorismate Mutase Inhibition: The enzyme chorismate mutase is essential for the survival of various bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrazolo[4,3-d]pyrimidinone derivatives containing a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide fragment have been identified as potential inhibitors of M. tuberculosis chorismate mutase (MtbCM). nih.gov Two such compounds, 3b and 3c , have shown significant inhibition of MtbCM in vitro. nih.gov

| Compound | Target Enzyme | % Inhibition @ 30 µM |

| 3b | MtbCM | 54% |

| 3c | MtbCM | 57% |

Structure-activity relationship studies indicated that the pyrazole moiety plays a favorable role in the inhibitory activity. nih.gov

Modulation of Receptors

Pyrazole derivatives have also been shown to modulate the activity of various receptors, acting as either agonists or antagonists. For instance, a series of substituted pyrazole-3-carboxylic acids have been synthesized and found to have substantial affinity for the nicotinic acid receptor. nih.gov Notably, 5-propylpyrazole-3-carboxylic acid and 5-butylpyrazole-3-carboxylic acid were identified as partial agonists with significant affinity. nih.gov

| Compound | Receptor | Ki (µM) | EC50 (µM) | Relative Intrinsic Activity |

| 5-propylpyrazole-3-carboxylic acid (4f) | Nicotinic Acid Receptor | ~0.15 | ~6 | ~50% |

| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | 0.072 | 4.12 | 75% |

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of novel pyrazole derivatives with significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrazoline-clubbed pyrazoles | Pseudomonas aeruginosa | Potent |

| Tethered thiazolo-pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | As low as 4 |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains | <1 |

| Halogenoaminopyrazole derivatives | Bacillus subtilis | 0.007 - 0.062 |

Antitubercular Activity: As mentioned in the enzyme inhibition section, derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown promise as inhibitors of M. tuberculosis chorismate mutase, suggesting their potential as antitubercular agents. nih.gov Further research into the direct antimycobacterial activity of these and related compounds is warranted to fully explore their therapeutic potential in combating tuberculosis.

Antioxidant Properties

Pyrazole derivatives have demonstrated notable antioxidant capabilities, which are often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov Studies on various pyrazole analogues have revealed that specific structural features can enhance their radical scavenging activity. For instance, the presence of an NH-fragment or a methyl group in place of a polyfluoroalkyl group in 4-amino-3-hydroxy-1H-pyrazoles has been shown to promote antioxidant properties in assays such as the ABTS, FRAP, and ORAC tests. researchgate.net

In comparative studies, 4-aminopyrazolols have exhibited significantly higher antioxidant activity than their 4-hydroxyiminopyrazolone counterparts, with many compounds in this class showing activity comparable to the standard antioxidant Trolox. researchgate.net Furthermore, selected aminopyrazole derivatives have demonstrated potent inhibition of ROS formation in in vitro platelet assays, outperforming reference drugs like acetylsalicylic acid and N-acetylcysteine. mdpi.com The antioxidant potential of pyrazole derivatives is a key aspect of their pharmacological profile, as it can contribute to their therapeutic effects in diseases characterized by oxidative stress. nih.gov

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Amino-3-hydroxy-1H-pyrazoles (with NH-fragment or methyl group) | ABTS, FRAP, ORAC | Showed enhanced antioxidant properties. | researchgate.net |

| 4-Aminopyrazolols | ABTS | Exhibited high activity, comparable to Trolox. | researchgate.net |

| Aminopyrazole acylhydrazones | ROS formation in platelets | Showed higher inhibition of ROS formation than acetylsalicylic acid and N-acetylcysteine. | mdpi.com |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Demonstrated potent radical scavenging activity. | nih.gov |

Anti-inflammatory Potential (In Vitro Models)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). sci-hub.senih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net

In vitro assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed to assess the anti-inflammatory potential of pyrazole derivatives. These studies have shown that certain pyrazoles can significantly reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). ijpsjournal.com For example, a 3-(trifluoromethyl)-5-arylpyrazole derivative was reported to cause an 85% reduction in IL-6 at a concentration of 5 µM. ijpsjournal.com Furthermore, some pyrazole-thiazole hybrids have exhibited dual inhibition of COX-2 and 5-LOX, highlighting their potential for broader anti-inflammatory activity. ijpsjournal.com

| Compound/Derivative | Target/Assay | Result (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 µM | ijpsjournal.com |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-1 | IC50 = 4.5 µM | ijpsjournal.com |

| 3,5-Diarylpyrazoles | COX-2 | IC50 = 0.01 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2 | IC50 = 0.03 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | 5-LOX | IC50 = 0.12 µM | ijpsjournal.com |

| 3-(Trifluoromethyl)-5-arylpyrazole | IL-6 reduction in LPS-stimulated RAW 264.7 macrophages | 85% reduction at 5 µM | ijpsjournal.com |

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

The pyrazole scaffold is a versatile platform for the development of anticancer agents, with derivatives showing activity against a variety of cancer cell lines. researchgate.netmdpi.com These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. researchgate.netnih.gov

Numerous studies have reported the in vitro anticancer activity of pyrazole derivatives. For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized and evaluated for their tumor cell growth inhibitory activity. mdpi.com One derivative, in particular, demonstrated high potency against leukemia K562 and lung tumor A549 cells, with GI50 values of 0.26 µM and 0.19 µM, respectively. mdpi.com In another study, a pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential EGFR inhibitors, with one compound showing potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1H-Benzofuro[3,2-c]pyrazole derivative 4a | Leukemia K562 | GI50 = 0.26 µM | Not specified | mdpi.com |

| 1H-Benzofuro[3,2-c]pyrazole derivative 4a | Lung Tumor A549 | GI50 = 0.19 µM | Not specified | mdpi.com |

| Pyrazole derivative 5b | Leukemia K562 | GI50 = 0.021 µM | Tubulin polymerization inhibitor | mdpi.com |

| Pyrazole derivative 5b | Lung Tumor A549 | GI50 = 0.69 µM | Tubulin polymerization inhibitor | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative 24 | Non-small cell lung cancer A549 | IC50 = 8.21 µM | EGFR inhibitor | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 24 | Colorectal carcinoma HCT116 | IC50 = 19.56 µM | EGFR inhibitor | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative 20 | Breast Cancer MCF-7 | IC50 = 1.88 µM | CDK2 inhibitor | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative 20 | Melanoma B16-F10 | IC50 = 2.12 µM | CDK2 inhibitor | nih.gov |

Neurobiological Activity (e.g., Monoamine Oxidase (MAO) Inhibition)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric disorders. nih.gov Pyrazole and its derivatives, particularly pyrazolines, have been identified as promising MAO inhibitors. nih.govekb.eg

Research has shown that pyrazoline derivatives can exhibit potent and selective inhibition of MAO-B. nih.gov For example, a series of halogenated pyrazolines were investigated for their inhibitory activities against human MAO-A and MAO-B. nih.gov The results indicated that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline nucleus favored MAO-B inhibition, with the fluorine-substituted derivative showing the highest potency (IC50 = 0.063 µM). nih.gov Kinetic studies have revealed that some of these derivatives act as competitive and reversible inhibitors of MAO-B. mdpi.com The selective inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease. mdpi.com

| Compound | MAO Isoform | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | 0.063 | Selective for MAO-B | nih.gov |

| 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6) | MAO-B | 0.40 | Selective for MAO-B | nih.gov |

| 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole (EH8) | MAO-B | 0.69 | Selective for MAO-B | nih.gov |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | 0.203 | SI = 19.04 (MAO-B/MAO-A) | mdpi.com |

| Pyridazinobenzylpiperidine Derivative S16 | MAO-B | 0.979 | Not specified | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole derivatives. These studies involve systematically modifying the pyrazole scaffold and evaluating the impact of these changes on their pharmacological effects. mdpi.comnih.gov

Impact of Substituent Variations on Biological Response

The nature and position of substituents on the pyrazole ring significantly influence the biological activity of its derivatives. mdpi.com For instance, in the context of antiproliferative activity, the presence of a 1,3-diphenyl-pyrazole scaffold has been identified as beneficial for potent and targeted anticancer effects. mdpi.com The introduction of different functional groups can modulate the activity against various biological targets. nih.gov

In the realm of anti-inflammatory agents, the presence of a phenyl substituent at the pyrazole nucleus has been suggested as a possible pharmacophore for COX-2 inhibition. sci-hub.se Furthermore, the introduction of aliphatic amines versus an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold can attenuate or enhance cytotoxicity, respectively. nih.gov For MAO inhibition, the presence of lipophilic groups, such as halogens, on the phenyl rings at the 3rd and 5th positions of the pyrazoline nucleus can lead to significant MAO-B inhibition. nih.gov

Positional Isomerism and its Influence on Biological Activity

Positional isomerism, which refers to the different spatial arrangements of substituents on a molecule, can have a profound impact on the biological activity of pyrazole derivatives. Even subtle changes in the position of a substituent can lead to significant differences in pharmacological effects. nih.gov

A study on N-thienylcarboxamide derivatives containing a pyrazole moiety demonstrated the importance of positional isomerism for fungicidal activity. jst.go.jp It was found that N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide exhibited similar levels of activity to their phenyl counterpart, while N-(3-substituted-2-thienyl)carboxamide showed significantly lower activity. jst.go.jp This suggests that the relative positions of the substituent and the nitrogen atom in the thienyl ring are critical for biological activity. This principle can be extrapolated to other biological targets, where the specific orientation of substituents on aromatic rings attached to the pyrazole core can influence binding affinity and efficacy.

Rational Design Principles for Target Modulation

The rational design of derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to optimize interactions with biological targets. mdpi.com This process relies on understanding the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure influence its biological activity. nih.govnih.gov For pyrazole-based compounds, key areas for modification include the substituents on the pyrazole ring and the exocyclic amino group.

Systematic structural modifications are employed to enhance potency and selectivity for specific biological targets, such as protein kinases or metalloproteases. nih.govnih.gov For instance, altering the N-substitution on the pyrazole ring can significantly impact binding affinity. Studies on related pyrazole inhibitors have shown that introducing different lipophilic moieties, like methyl or phenyl groups, can decrease activity against certain enzymes, indicating that the unsubstituted nitrogen may be crucial for interaction or that a different substituent type is needed. nih.gov

Computational methods, such as molecular docking, are integral to this design process. These techniques allow researchers to predict how a designed molecule will bind to the active site of a target protein. By visualizing these interactions, chemists can make informed decisions about which functional groups to add or modify to improve binding affinity and specificity. For example, docking studies might reveal that adding a hydrogen bond donor or acceptor at a specific position on the pyrazole ring could lead to a more stable complex with the target enzyme.

A common strategy involves a scaffold hopping approach, where the core pyrazole structure is used to create a more rigid framework for presenting key interacting groups. nih.gov The SAR for related 3-aminopyrazole (B16455) and 4-aminopyrazole derivatives has been extensively studied, providing a valuable knowledge base. mdpi.comnih.gov For example, in designing inhibitors for Janus kinases (JAKs), modifications to the amino group at the 4-position of the pyrazole ring led to the development of potent and selective inhibitors. nih.gov Similarly, for inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole was found to be critical for inhibitory activity. researchgate.netmdpi.com

These principles of rational design, combining SAR data with computational modeling, guide the synthesis of novel this compound derivatives with tailored biological activities.

This compound and Related Compounds as Building Blocks for Complex Bioactive Molecules

Precursors for Advanced Pharmaceutical Intermediates

The 3-aminopyrazole scaffold, including this compound, is a versatile and highly valued building block in the synthesis of more complex, biologically active molecules. nih.govresearchgate.net These compounds serve as crucial starting materials for a wide array of heterocyclic systems due to the reactivity of the amino group and the pyrazole ring itself. arkat-usa.org

One of the most significant applications of 3-aminopyrazoles is in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to possess diverse pharmacological activities. nih.govresearchgate.net The synthesis typically involves the reaction of the 3-aminopyrazole intermediate with a β-dicarbonyl compound or its equivalent. researchgate.net This modular approach allows for the creation of large libraries of compounds for drug discovery screening.

For example, the compound 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide is a known key intermediate in the synthesis of Sildenafil (B151). targetmol.comgoogle.com A patented method describes its preparation from ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate through steps of bromination and amination, highlighting the industrial relevance of such pyrazole intermediates. google.com The versatility of aminopyrazoles as precursors is further demonstrated by their use in synthesizing inhibitors for various kinases, which are important targets in cancer therapy. nih.govresearchgate.net

The general synthetic utility stems from the ability of the amino group to react with various electrophiles, leading to the formation of amides, ureas, and other functional groups, while the pyrazole ring can undergo further substitution reactions. This dual reactivity makes aminopyrazoles like this compound indispensable precursors for constructing advanced pharmaceutical intermediates. arkat-usa.orgresearchgate.net

Ligands in Coordination Chemistry for Biological Applications